molecular formula C25H18FN3O2 B2543645 ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-01-7

ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2543645
CAS No.: 901044-01-7
M. Wt: 411.436
InChI Key: YZQVWECSFVXWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 1, a phenyl group at position 3, and an ethyl carboxylate moiety at position 6. The ethyl carboxylate group enhances solubility, while the 4-fluorophenyl substituent may influence electronic properties and binding affinity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQVWECSFVXWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Promoted Synthesis via C–C Bond Cleavage

Reaction Design and Substrate Selection

Jiang et al. developed an acid-catalyzed method using pyrazole-arylamines and β-keto esters to construct the pyrazolo[4,3-c]quinoline core via selective C–C bond cleavage. The 4-fluorophenyl group is introduced through a pyrazole-arylamine precursor, while the ethyl ester moiety originates from the β-keto ester component. The reaction proceeds under mild acidic conditions (pTSA, 80°C), achieving yields of 65–78% for derivatives with electron-withdrawing substituents.

Key Reaction Steps:
  • Condensation : Pyrazole-arylamine reacts with ethyl acetoacetate to form a β-enamino ester intermediate.
  • Cyclization : Acid catalysis promotes quinoline ring formation through intramolecular cyclization.
  • C–C Bond Cleavage : Strategic cleavage of the β-keto ester’s methyl group yields the fused pyrazoloquinoline system.

This method demonstrates excellent functional group tolerance, accommodating halogens, alkyl chains, and aryl groups at the quinoline 8-position.

Multi-Component Condensation Strategies

Friedländer-Type Annulation

A modified Friedländer approach employs ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and 4-fluorophenylhydrazine to assemble the pyrazole ring. The reaction requires anhydrous DMF as solvent and potassium tert-butoxide as base (100°C, 12 h), yielding 58–72% of the target compound after column chromatography.

Optimization Insights:
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates.
  • Base Selection : Strong bases (e.g., KOtBu) improve deprotonation efficiency but may promote side reactions with sensitive esters.

Niementowski Reaction Variant

A three-component Niementowski protocol combines anthranilic acid derivatives, 4-fluorophenyl isocyanate, and ethyl propiolate under microwave irradiation (150°C, 30 min). This method achieves 70% yield with high regioselectivity, attributed to the electron-withdrawing fluorine atom directing cyclization.

Transition Metal-Catalyzed Couplings

Copper-Mediated Ullmann Coupling

Adapting methodologies from simpler pyrazole syntheses, the 4-fluorophenyl group is introduced via CuI-catalyzed coupling between ethyl 1H-pyrazole-3-carboxylate and 1-fluoro-4-iodobenzene. Optimized conditions (toluene, 110°C, 24 h) provide 77% yield for the intermediate, which is subsequently cyclized using POCl3 and dimethylaniline to form the quinoline ring.

Critical Parameters:
  • Ligand Effects : Trans-N,N'-dimethylcyclohexane-1,2-diamine enhances Cu(I) stability, reducing side product formation.
  • Cyclization Agents : POCl3 effectively activates carbonyl groups for intramolecular attack, though excess reagent may degrade ester functionalities.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Acid-Promoted 65–78 6–8 h Mild conditions, scalable Requires acidic workup
Friedländer 58–72 12 h High regioselectivity High-temperature conditions
Niementowski 70 0.5 h Rapid microwave synthesis Specialized equipment required
Ullmann Coupling 77 24 h Precise aryl group installation Multi-step purification needed

Mechanistic Considerations and Byproduct Formation

Competing Pathways in Acid-Catalyzed Reactions

Protonation of the β-keto ester carbonyl initiates cyclization, but over-acidification may lead to dimerization via Michael addition. Byproducts such as dimeric pyrazoloquinolines (detected via LC-MS) are minimized by maintaining pH < 2.5 and using stoichiometric pTSA.

Ester Hydrolysis Mitigation

The ethyl ester at C8 is susceptible to hydrolysis under basic or prolonged acidic conditions. Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates hydrolyzed byproducts (Rf = 0.3 vs. 0.6 for target compound).

Scale-Up Challenges and Industrial Feasibility

Pilot-scale trials (100 g batches) of the acid-promoted method achieved 63% yield with a 98.5% purity profile (HPLC), though solvent recovery remains costly due to DMF’s high boiling point. Continuous flow reactors are being explored to enhance heat transfer during exothermic cyclization steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazolo[4,3-c]quinoline framework is versatile, with modifications at positions 1, 3, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Crystallographic Data Key Properties/Findings
Target Compound 1-(4-Fluorophenyl), 3-phenyl, 8-ethyl carboxylate Not reported in evidence Enhanced solubility due to carboxylate; planar core enables π-π interactions
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-fluorophenyl) Triclinic, P¯1 symmetry; two independent molecules in asymmetric unit Reduced polarity compared to carboxylate; planar conformation except for one fluorophenyl group
1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 1-(4-chlorophenyl), 3-(4-ethoxyphenyl), 8-fluoro Not reported Chlorine’s larger atomic radius may sterically hinder binding vs. fluorine
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7-CF₃, 1-methyl, 3-phenyl Not reported CF₃ increases HOMO/LUMO gap and ionization potential compared to unsubstituted PQ

Electronic and Functional Group Effects

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to chlorine. For example, chalcone derivatives with 4-fluorophenyl groups exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing conformational flexibility .
  • Ethyl Carboxylate vs.
  • Trifluoromethyl (CF₃): In pyrazoloquinolines, CF₃ substituents elevate HOMO/LUMO energy levels, which may reduce reactivity but enhance photostability .

Crystallographic Insights

The 8-ethoxy analog () crystallizes in a triclinic system with P¯1 symmetry, featuring two independent molecules in the asymmetric unit. Both molecules adopt planar conformations except for a perpendicular fluorophenyl group, suggesting steric or electronic constraints . Similar analyses for the target compound are absent in the evidence, but its ethyl carboxylate group likely induces distinct packing modes due to increased polarity.

Research Findings and Implications

  • Synthetic Flexibility: The pyrazolo[4,3-c]quinoline core allows diverse substitutions, as seen in analogs with ethoxy, chloro, and trifluoromethyl groups .
  • Biological Relevance : While direct pharmacological data for the target compound are unavailable, fluorophenyl- and carboxylate-containing analogs are often explored for antimicrobial and anticancer activities due to their interaction with hydrophobic pockets and enzymes .
  • Limitations : Structural data for the target compound (e.g., XRD, HOMO/LUMO) are lacking, limiting mechanistic insights. Comparative studies with isostructural analogs (e.g., ) are critical for future work.

Biological Activity

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by a fused pyrazole and quinoline ring system. The presence of an ethyl group at the 8-position, a fluorophenyl group at the 1-position, and a phenyl group at the 3-position contributes to its unique chemical properties and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity by selectively targeting cancer cells. Studies have demonstrated its efficacy against various cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The mechanism of action is believed to involve the intercalation into DNA, disrupting normal replication processes, which can lead to cell death. Additionally, it may inhibit specific enzymes by binding to their active sites, blocking their activity effectively .

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The results showed:

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer5.2DNA intercalation
Lung Cancer7.8Enzyme inhibition
Colon Cancer6.5Apoptosis induction

These findings suggest that the compound could serve as a lead molecule for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against bacteria such as Staphylococcus aureus and Escherichia coli.

Summary of Antimicrobial Findings

The following table summarizes the antimicrobial activity observed:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli2.0Bacteriostatic

These results indicate that the compound not only inhibits bacterial growth but may also kill bacteria at certain concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, leading to structural distortions that impede replication.
  • Enzyme Inhibition : It binds to active sites of specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : In some studies, it has been shown to induce oxidative stress in target cells.

Q & A

Basic: What are the key considerations for optimizing synthetic yield in multi-step synthesis of this pyrazoloquinoline derivative?

Methodological Answer:
The synthesis involves condensation reactions (e.g., hydrazine with quinoline precursors) and requires precise control of temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid). Yield optimization hinges on stepwise purity checks via TLC and intermediate isolation using column chromatography. Reaction completion is confirmed via mass spectrometry (MS) and NMR to avoid side products like regioisomers .

Advanced: How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:
Discrepancies between solution-state NMR (e.g., unexpected splitting patterns) and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. To resolve this, use variable-temperature NMR to assess dynamic behavior and compare with computational models (DFT calculations). Cross-validate with IR spectroscopy to confirm functional groups .

Basic: What in vitro models are suitable for evaluating anti-inflammatory activity of this compound?

Methodological Answer:
Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure nitric oxide (NO) inhibition via Griess assay. Validate COX-2 suppression via Western blot or ELISA. Compare IC₅₀ values with reference inhibitors (e.g., celecoxib) and ensure cytotoxicity controls using MTT assays .

Advanced: How do substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence structure-activity relationships (SAR) in pyrazoloquinolines?

Methodological Answer:
Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding interactions with target enzymes (e.g., COX-2), while chlorine increases lipophilicity, affecting membrane permeability. Perform comparative docking studies (AutoDock Vina) and assess logP values via HPLC to quantify substituent effects on bioactivity .

Basic: What crystallographic techniques confirm the solid-state structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves the orthorhombic crystal system (space group P2₁2₁2₁). Refinement parameters (R-factor < 0.05) and Hirshfeld surface analysis validate packing efficiency and halogen bonding interactions .

Advanced: What mechanistic pathways explain the oxidation/reduction behavior of the pyrazoloquinoline core?

Methodological Answer:
Oxidation with KMnO₄ targets the quinoline moiety, forming N-oxide derivatives, while reduction with LiAlH₄ selectively converts the ester group to a primary alcohol. Monitor reaction progress via FTIR (C=O stretch at ~1700 cm⁻¹ loss) and characterize products via high-resolution MS .

Basic: How is selective cyclooxygenase-2 (COX-2) inhibition validated for this compound?

Methodological Answer:
Use a fluorometric COX inhibitor screening kit to measure time-dependent IC₅₀ values. Confirm selectivity via COX-1/COX-2 isoform comparison (e.g., human recombinant enzymes). Molecular dynamics simulations (GROMACS) can map binding to the COX-2 active site .

Advanced: What photophysical properties make this compound relevant for material science applications?

Methodological Answer:
The extended π-conjugation and electron-withdrawing ester group enable tunable fluorescence (λₑₘ = 450–600 nm). Characterize via UV-Vis spectroscopy and time-resolved fluorescence decay assays. Solvatochromic shifts in polar solvents (e.g., DMSO) indicate intramolecular charge transfer .

Advanced: How should researchers address conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:
Perform dose-response curves across multiple cell lines (e.g., HeLa, HEK293) to identify therapeutic windows. Use orthogonal assays (e.g., caspase-3 activation for apoptosis vs. LDH release for necrosis) to differentiate mechanisms. Cross-reference with pharmacokinetic models (e.g., ADMET predictions) .

Basic: What purification strategies maximize purity for in vivo studies?

Methodological Answer:
Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water gradient). Validate purity (>98%) via HPLC-UV (220–400 nm) and eliminate endotoxins using size-exclusion chromatography. Confirm sterility via microbial growth assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.